molecular formula C21H17N3O2 B2495156 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone CAS No. 305368-10-9

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone

Cat. No.: B2495156
CAS No.: 305368-10-9
M. Wt: 343.386
InChI Key: IRXYPYACXMUDGH-UHFFFAOYSA-N
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Description

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazinone core with a phenoxyaniline substituent, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. One common synthetic route includes the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by the introduction of the phenoxyaniline moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxyaniline moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone can be compared with other similar compounds, such as:

    4-Phenoxyaniline: A simpler compound with a phenoxyaniline structure, used in various organic syntheses.

    Phthalazinone derivatives: Compounds with a phthalazinone core but different substituents, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-[(4-phenoxyanilino)methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-21-19-9-5-4-8-18(19)20(23-24-21)14-22-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13,22H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXYPYACXMUDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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